

An In-depth Technical Guide to (R)-1,2-Dimyristin

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Compound of Interest

Compound Name: 1,2-Dimyristin, (R)-

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-1,2-Dimyristin, a specific stereoisomer of the diacylglycerol (DAG) molecule 1,2-dimyristoylglycerol. While the biological roles of the more common (S)-1,2-Dimyristin (also known as 1,2-dimyristoyl-sn-glycerol) as a second messenger in cellular signaling are recognized, specific data on the (R)-enantiomer is notably scarce in publicly available literature. This guide consolidates the available information on the chemical properties, identification, and potential biological significance of (R)-1,2-Dimyristin, drawing necessary comparisons with its (S)-enantiomer and the racemic mixture. It aims to serve as a foundational resource for researchers investigating the stereospecific effects of diacylglycerols in cellular processes and as a starting point for drug development professionals exploring novel therapeutic avenues.

Chemical Identification and Properties

A definitive Chemical Abstracts Service (CAS) number for (R)-1,2-Dimyristin could not be located in the available scientific literature and chemical databases. For reference, the CAS numbers for the corresponding (S)-enantiomer and the racemic mixture are provided below.

Table 1: CAS Numbers and Synonyms of 1,2-Dimyristin Isomers

Isomer	CAS Number	Synonyms
(R)-1,2-Dimyristin	Not Available	(R)-1,2-ditetradecanoyl-glycerol
(S)-1,2-Dimyristin	60562-16-5[1]	1,2-Dimyristoyl-sn-glycerol[2] [3], (S)-Glycerol 1,2-dimyristate[1], 1,2-Ditetradecanoyl-sn-glycerol[1], 1,2-DMG[2]
rac-1,2-Dimyristin	20255-94-1[4][5][6]	1,2-Dimyristoyl-rac-glycerol[4] [5], 1,2-Dimyristoylglycerin[6], Glycerol 1,2-ditetradecanoate[6]

Table 2: Physicochemical Properties of (S)-1,2-Dimyristin

Property	Value
Molecular Formula	C ₃₁ H ₆₀ O ₅
Molecular Weight	512.81 g/mol [1]
Appearance	Crystalline solid[2]
Purity	≥95%[1]
Storage Temperature	-20°C[3]

Synthesis and Enantiomeric Separation

The stereospecific synthesis of (R)-1,2-Dimyristin would require a chiral starting material, such as (R)-solketal, followed by acylation with myristic acid. While specific protocols for the synthesis of (R)-1,2-Dimyristin are not readily available, general methods for the synthesis of diacylglycerols can be adapted.

The separation of diacylglycerol enantiomers is a critical experimental procedure for studying their distinct biological activities.

Experimental Protocol: Enantiomeric Separation of Diacylglycerols by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method based on established techniques for separating diacylglycerol enantiomers.^{[7][8][9]}

Objective: To separate and purify (R)- and (S)-enantiomers of 1,2-Dimyristin from a racemic mixture.

Materials:

- Racemic 1,2-Dimyristin
- HPLC-grade hexane
- HPLC-grade isopropanol
- Chiral stationary phase HPLC column (e.g., polysaccharide-based chiral stationary phases)
- HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

Procedure:

- **Sample Preparation:** Dissolve the racemic 1,2-Dimyristin in the mobile phase to a known concentration.
- **HPLC System Setup:**
 - Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexane and isopropanol). The exact ratio should be optimized for the specific column and compound.
 - Set the flow rate to an appropriate value (e.g., 1.0 mL/min).
 - Set the detector to the appropriate wavelength or parameters for detection.

- **Injection and Elution:** Inject the prepared sample onto the column. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times.
- **Fraction Collection:** Collect the eluting fractions corresponding to the two separated peaks.
- **Analysis and Confirmation:** Analyze the collected fractions to confirm the purity and identity of each enantiomer. This can be done by re-injecting the fractions into the HPLC or by using other analytical techniques such as mass spectrometry or polarimetry.

Biological Activity and Signaling Pathways

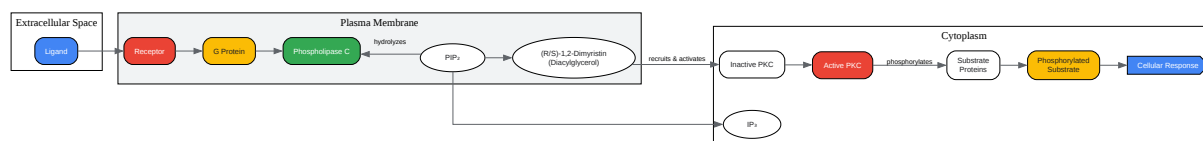
Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways, most notably through the activation of Protein Kinase C (PKC). The naturally occurring 1,2-diacyl-sn-glycerols (the (S)-enantiomer) are known to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.

Protein Kinase C (PKC) Activation

Studies on 1,2-diacylglycerols have shown that saturated DAGs, including 1,2-dimyristoyl-sn-glycerol, are generally weak activators of PKC.^[2] The stereochemical configuration of the diacylglycerol molecule is critical for its interaction with and activation of PKC. While extensive research exists for the (S)-enantiomer, there is a lack of direct comparative studies on the potency of (R)-1,2-Dimyristin as a PKC activator. It is plausible that the (R)-enantiomer may act as a weak activator, a competitive inhibitor, or have no effect on PKC, but this remains to be experimentally verified.

General Diacylglycerol Signaling Pathway

The activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ diffuses into the cytoplasm to trigger calcium release, DAG remains in the plasma membrane where it recruits and activates PKC.



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Figure 1. Generalized Diacylglycerol Signaling Pathway.

Potential Research and Drug Development Applications

The scarcity of data on (R)-1,2-Dimyrstin presents a unique opportunity for novel research. Key areas of investigation include:

- **Stereospecific PKC Activation:** Directly comparing the effects of purified (R)- and (S)-1,2-Dimyrstin on the activity of different PKC isoforms. This could reveal previously unknown regulatory mechanisms.
- **Enantiomer-specific Cellular Responses:** Investigating whether the (R)-enantiomer can induce distinct downstream cellular responses compared to the (S)-enantiomer.
- **Therapeutic Potential:** If (R)-1,2-Dimyrstin is found to be a specific modulator (agonist or antagonist) of certain PKC isoforms, it could be explored as a therapeutic agent in diseases where PKC signaling is dysregulated, such as cancer or inflammatory disorders.

Conclusion

(R)-1,2-Dimyrstin represents an understudied area within the field of lipid signaling. While its chemical properties can be inferred from its enantiomer and the racemic mixture, a dedicated

CAS number and specific biological data are conspicuously absent. This technical guide has summarized the available information and highlighted the significant knowledge gaps. The provided experimental framework for enantiomeric separation and the generalized signaling pathway diagram offer a starting point for researchers to delve into the stereospecific roles of this molecule. Future investigations into the synthesis, biological activity, and therapeutic potential of (R)-1,2-Dimyristin are warranted and could provide valuable insights into the complexities of diacylglycerol signaling and open new avenues for drug discovery.

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